3,4-Dimethoxyphenylacetone

Synthetic Organic Chemistry Precursor Synthesis Process Chemistry

3,4-Dimethoxyphenylacetone (CAS 776-99-8) is a key pharmaceutical intermediate for α-methyl-dopa synthesis, offering a 90% yield advantage over MDP2P. It is a critical reference standard for forensic differentiation of regioisomers from controlled precursors. Available as a liquid at ≥97% purity (GC), it is ready for process development without additional purification.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 776-99-8
Cat. No. B057033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenylacetone
CAS776-99-8
Synonyms(3,4-Dimethoxyphenyl)acetone;  1-(3,4-Dimethoxyphenyl)-2-propanone;  1-(3,4-Dimethoxyphenyl)acetone;  3,4-Dimethoxybenzyl methyl ketone;  NSC 16700;  Veratryl acetone
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3
InChIKeyUMYZWICEDUEWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenylacetone (CAS 776-99-8): Procurement Specifications and Baseline Characterization for Synthetic Intermediate Applications


3,4-Dimethoxyphenylacetone (CAS 776-99-8), also known as veratryl acetone or 1-(3,4-dimethoxyphenyl)-2-propanone, is a liquid aromatic ketone with the molecular formula C₁₁H₁₄O₃ and molecular weight of 194.23 g/mol [1]. The compound serves as a key pharmaceutical intermediate, most notably in the established synthetic route to α-methyl-dopa, a clinically important antihypertensive agent [1]. Commercially, the compound is routinely available at purities of ≥96–97% as determined by gas chromatography (GC) . Standard physicochemical parameters reported across vendor technical datasheets include a boiling point of 154–158 °C at 12 mmHg, density of 1.115 g/mL at 25 °C, refractive index of 1.533–1.538 at 20 °C, and water insolubility [1]. This baseline profile establishes the material's identity and quality specifications as a defined chemical entity for research and industrial procurement.

Why 3,4-Dimethoxyphenylacetone (776-99-8) Cannot Be Casually Substituted with In-Class Analogs: The Cost of Undifferentiated Procurement


Generic substitution among methoxy-substituted phenylacetone analogs is scientifically unsound and may compromise both synthetic outcomes and analytical compliance. Compounds within this class, while structurally related, exhibit substantial divergence in physicochemical properties (e.g., boiling point differences of >50 °C between the target compound and 4-methoxyphenylacetone [1][2]) and chromatographic behavior that directly impact purification efficiency and analytical identification [3]. Furthermore, regulatory distinctions mandate that specific isomers—such as the 3,4-dimethoxy substitution pattern—are differentiated from controlled precursors like 3,4-methylenedioxyphenylacetone (MDP2P), requiring unequivocal analytical resolution [3]. The evidence below quantifies precisely where 3,4-dimethoxyphenylacetone diverges from its closest structural analogs, enabling procurement decisions grounded in measurable performance parameters rather than superficial similarity.

3,4-Dimethoxyphenylacetone (776-99-8) Comparative Evidence: Quantifying Differentiation from Analogs


Synthetic Yield Advantage: 3,4-Dimethoxyphenylacetone Outperforms 3,4-Methylenedioxyphenylacetone Under Identical Reaction Conditions

When prepared from the corresponding β-nitropropenylbenzene precursors via nearly identical reduction procedures, 3,4-dimethoxyphenylacetone was obtained in 90% yield, whereas 3,4-methylenedioxyphenylacetone (MDP2P) yielded only 72% under the same conditions [1]. This 18-percentage-point yield differential represents a measurable advantage in synthetic efficiency for the dimethoxy-substituted compound.

Synthetic Organic Chemistry Precursor Synthesis Process Chemistry

GC Chromatographic Resolution: Distinct Elution Order Enables Unambiguous Identification Among 10 Regioisomeric Methoxy Methyl Phenylacetones

Gas chromatographic analysis on a modified β-cyclodextrin stationary phase resolved all 10 regioisomeric methoxy methyl phenylacetones. The ortho-methoxy-substituted ketones eluted first, followed by meta-methoxy-substituted compounds, while para-methoxy-substituted ketones (including 3,4-dimethoxyphenylacetone, which possesses both meta and para substitution) exhibited the greatest affinity for the stationary phase and eluted last [1]. Complete separation was not achieved on Rtx-1 or Rtx-200 columns, demonstrating that column selection critically affects analytical differentiation [1].

Analytical Chemistry Forensic Toxicology Quality Control

Boiling Point Differentiation: Lower Volatility Versus 4-Methoxyphenylacetone Informs Purification Strategy

3,4-Dimethoxyphenylacetone exhibits a boiling point of 154–158 °C at 12 mmHg [1]. In contrast, the mono-methoxy analog 4-methoxyphenylacetone boils at 269 °C at atmospheric pressure [2]. While direct pressure-corrected comparison is not available, this >50 °C difference in reported boiling ranges indicates that 3,4-dimethoxyphenylacetone is substantially less volatile than its mono-methoxy counterpart under standard conditions.

Physicochemical Properties Distillation Parameters Process Engineering

Lipophilicity Differential: Higher LogP Versus Phenylacetone Impacts Solvent Selection and Biological Partitioning

The partition coefficient (LogP) of 3,4-dimethoxyphenylacetone is estimated at 1.906 [1], whereas the unsubstituted parent compound phenylacetone has an experimentally determined LogP of 1.44 [2]. This 0.47 log-unit increase indicates that the 3,4-dimethoxy substitution pattern confers measurably greater lipophilicity relative to the unsubstituted phenylacetone scaffold.

Physicochemical Properties Lipophilicity Formulation Science

Purity Specification Benchmarking: Commercially Available 3,4-Dimethoxyphenylacetone Meets or Exceeds Mono-Methoxy Analog Grade Standards

Commercial suppliers of 3,4-dimethoxyphenylacetone consistently offer the compound at ≥96–97% purity as determined by gas chromatography (GC) . The mono-methoxy analog 4-methoxyphenylacetone is available from various vendors at purities ranging from ≥95% to ≥98.5% (GC) , indicating that the dimethoxy compound is supplied at purity levels comparable to or exceeding those of its structurally simpler analog in routine commercial offerings.

Quality Control Procurement Specifications Vendor Comparison

Physical State Differentiation: 3,4-Dimethoxyphenylacetone Remains Liquid at Room Temperature Whereas 3,4,5-Trimethoxy Analog Is Solid

3,4-Dimethoxyphenylacetone is a liquid at ambient temperature (20 °C), with a reported melting point of 136–139 °C [1]. In contrast, 3,4,5-trimethoxyphenylacetone is a solid at room temperature, with melting points reported in the ranges of 55–65 °C and 78–80 °C depending on the specific isomer and purity [2][3]. This fundamental difference in physical state has practical implications for material transfer, metering, and reaction setup.

Physicochemical Properties Material Handling Formulation

3,4-Dimethoxyphenylacetone (776-99-8) High-Impact Application Scenarios Based on Comparative Evidence


Synthesis of α-Methyl-Dopa and Related Antihypertensive Agents

3,4-Dimethoxyphenylacetone is the established starting material for the industrial and laboratory synthesis of α-methyl-dopa (L-α-methyl-3,4-dihydroxyphenylalanine), a clinically used antihypertensive agent . The compound's 90% yield advantage over 3,4-methylenedioxyphenylacetone under identical reduction conditions [1] directly supports its selection for this synthetic route, where process efficiency and material cost are critical. The availability of 3,4-dimethoxyphenylacetone at ≥96–97% purity ensures that the starting material meets pharmaceutical intermediate quality expectations without requiring extensive in-house purification. Furthermore, the compound's liquid physical state at ambient temperature [2] facilitates automated dispensing in continuous flow or batch manufacturing settings.

Forensic and Regulatory Analytical Reference Standard

Due to its distinct GC retention behavior on β-cyclodextrin stationary phases—eluting last among all 10 methoxy methyl phenylacetone regioisomers—3,4-dimethoxyphenylacetone serves as a critical reference standard for forensic and regulatory laboratories tasked with differentiating controlled substance precursors from legitimate chemical intermediates [3]. The compound's unambiguous separation from ortho- and meta-methoxy-substituted analogs, as well as from the regulated 3,4-methylenedioxyphenylacetone, enables definitive identification in complex mixtures where mass spectral fragmentation patterns alone are insufficient for isomer discrimination [3]. Procurement of authentic, high-purity 3,4-dimethoxyphenylacetone is essential for establishing validated retention time libraries and for use as a calibration standard in quantitative analytical methods.

Biotransformation Studies Using Microbial Amination Systems

3,4-Dimethoxyphenylacetone undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 to yield the corresponding optically active amine . This biocatalytic transformation provides access to enantiomerically enriched amine intermediates for pharmaceutical research. The compound's higher LogP (1.906) relative to phenylacetone (1.44) [4] suggests enhanced membrane permeability, which may influence substrate uptake kinetics in whole-cell biotransformation systems. Researchers investigating microbial amination of phenylacetone derivatives should procure 3,4-dimethoxyphenylacetone specifically for these studies, as substitution with mono-methoxy or unsubstituted analogs would alter both the enzymatic substrate specificity and the partitioning behavior of the ketone in biphasic reaction systems.

Process Chemistry Development and Scale-Up of Veratryl-Derived Heterocycles

The lower volatility of 3,4-dimethoxyphenylacetone (boiling point 154–158 °C at 12 mmHg) compared to 4-methoxyphenylacetone (>50 °C higher boiling range) [5][6] translates to different distillation parameters during solvent recovery and product isolation in large-scale syntheses. For process chemists developing scalable routes to veratryl-derived heterocycles or benzylisoquinoline alkaloids [7], the procurement of authentic 3,4-dimethoxyphenylacetone ensures that established distillation protocols can be reliably reproduced. The compound's liquid state [2] further simplifies material transfer in pilot-plant operations, while its commercial availability at >96% purity reduces the burden of pre-reaction purification steps that would otherwise consume time and resources in a process development environment.

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